Rhein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

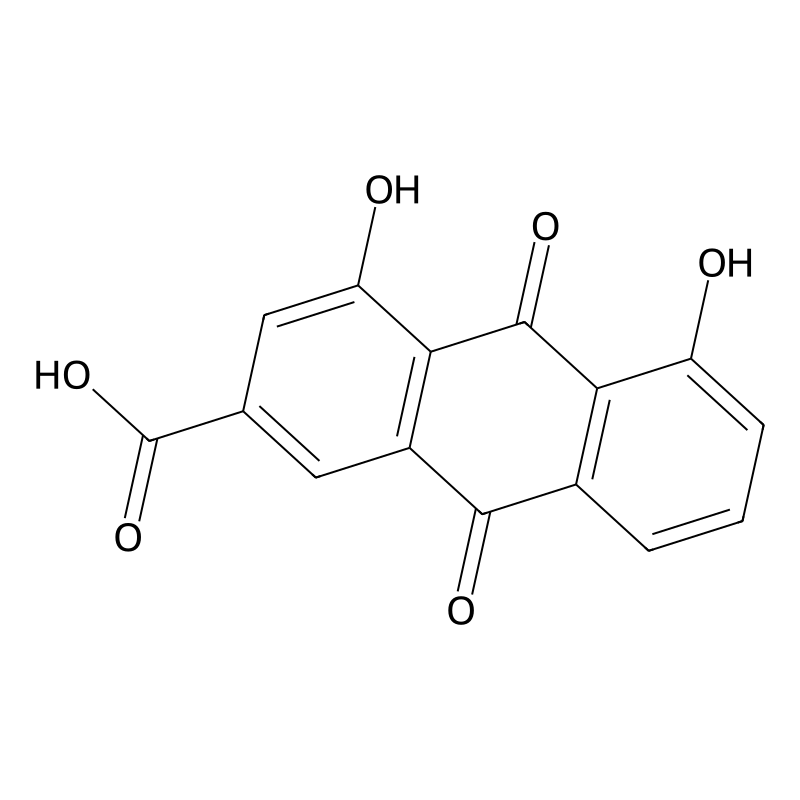

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring anthraquinone characterized by its core 9,10-anthracenedione structure substituted with a highly reactive carboxylic acid group. This specific functionalization imparts distinct physicochemical properties, including a pKa of approximately 4.5, which dictates its pH-dependent solubility and redox behavior [1]. In industrial and research procurement, Rhein is primarily sourced as a high-value pharmaceutical precursor, a stable anolyte for advanced energy storage systems, and a direct bioactive reference standard. Its specific structural handles make it a critical starting material for targeted derivatization, distinguishing it from structurally adjacent, neutral anthraquinones that lack the carboxyl moiety [2].

Substituting Rhein with related anthraquinones compromises both synthetic workflows and experimental validity. Emodin, which possesses a methyl group instead of a carboxylic acid, lacks the necessary functional handle for amide or ester coupling and exhibits profound hydrophobicity, rendering it unsuitable as a drop-in replacement for aqueous redox or polymer-grafting applications [1]. Conversely, while Diacerein is frequently associated with Rhein, it is a diacetylated prodrug; procuring Diacerein for in vitro cellular assays fails because it requires enzymatic hydrolysis to become the active Rhein metabolite [2]. Furthermore, attempting to synthesize Diacerein from Aloin rather than Rhein introduces the risk of mutagenic aloe-emodin contamination, a critical failure point in pharmaceutical manufacturing [3].

References

- [1] Emodin and the Anthraquinone Scaffold: Therapeutic Promise and Strategies to Overcome Translational Barriers. NIH, 2026.

- [2] The effect of food intake on the pk of rhein released from diacerein. Semantic Scholar, 2016.

- [3] Expedient Total Syntheses of Rhein and Diacerhein via Fries Rearrangement. J. Org. Chem. 2004.

Precursor Purity and Avoidance of Mutagenic Contaminants in Synthesis

In the industrial synthesis of the osteoarthritis drug Diacerein, the choice of starting material dictates the impurity profile of the final active pharmaceutical ingredient (API). Traditional synthesis routes utilizing Aloin or Aloe-emodin generate intermediates containing a C-8 hydroxymethyl group, which risks carryover of the mutagenic byproduct aloe-emodin [1]. Procuring highly pure Rhein as the direct precursor allows for a single-step diacetylation that completely bypasses the formation of this mutagenic contaminant, achieving high-yield Diacerein without the need for complex downstream purification [2].

| Evidence Dimension | Presence of mutagenic intermediates |

| Target Compound Data | Rhein (0% aloe-emodin intermediate formation) |

| Comparator Or Baseline | Aloin / Aloe-emodin (Requires oxidation of hydroxymethyl group, risking aloe-emodin contamination) |

| Quantified Difference | Complete elimination of the C-8 hydroxymethyl mutagenic risk |

| Conditions | Industrial API synthesis of Diacerein |

Pharmaceutical buyers must prioritize Rhein as a precursor to ensure regulatory compliance and avoid costly purification steps associated with mutagenic impurities.

Aqueous Solubility and Ionization for Redox Flow Batteries

For aqueous organic redox flow batteries, the electrolyte's energy density is strictly limited by the aqueous solubility of the active quinone. Rhein features a carboxylic acid group with a pKa of approximately 4.5, allowing it to undergo pH-dependent ionization [1]. In alkaline or neutral aqueous systems, this ionization drastically increases its solubility compared to Emodin, which contains a hydrophobic methyl group and remains practically insoluble in water (<0.1 mg/mL) . This structural advantage makes Rhein a highly soluble and stable anolyte candidate, capable of supporting higher molarity electrolyte solutions without precipitation [2].

| Evidence Dimension | Aqueous solubility and pKa |

| Target Compound Data | Rhein (pKa ~4.5, highly soluble in alkaline aqueous media) |

| Comparator Or Baseline | Emodin (hydrophobic methyl group, <0.1 mg/mL in water) |

| Quantified Difference | Orders of magnitude higher aqueous solubility in ionized form |

| Conditions | Aqueous electrolyte formulation for flow batteries |

Materials scientists must select Rhein over Emodin to achieve the high electrolyte concentrations required for commercially viable redox flow battery energy densities.

Direct In Vitro Bioactivity vs. Prodrug Formulations

In pharmacological research targeting osteoarthritis and inflammation, researchers often mistakenly procure Diacerein for cell culture assays. However, Diacerein is a prodrug that relies on in vivo metabolism to cleave its diacetyl groups [1]. Rhein is the actual active metabolite responsible for inhibiting pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and downregulating matrix metalloproteinases [2]. Utilizing Rhein directly in in vitro models ensures immediate target engagement, whereas Diacerein exhibits artificially low or delayed activity in cell lines lacking the specific esterases required for its activation [3].

| Evidence Dimension | Direct in vitro target engagement |

| Target Compound Data | Rhein (Active immediately in cell culture) |

| Comparator Or Baseline | Diacerein (Requires enzymatic hydrolysis for activation) |

| Quantified Difference | Direct vs. indirect receptor binding and cytokine inhibition |

| Conditions | In vitro cell-based assays (e.g., chondrocytes, macrophages) |

Biological researchers must procure Rhein rather than Diacerein to guarantee assay validity and avoid false-negative results in isolated cellular models.

Precursor for High-Purity Diacerein API Manufacturing

Directly downstream of its clean synthetic profile, Rhein is a highly efficient starting material for producing Diacerein. By utilizing Rhein, manufacturers bypass the aloin-oxidation pathway, thereby eliminating the risk of mutagenic aloe-emodin contamination and streamlining regulatory approval for the final pharmaceutical product [1].

Active Anolyte in Aqueous Organic Redox Flow Batteries

Leveraging its low pKa and high ionized aqueous solubility, Rhein is deployed as a high-performance anolyte in next-generation flow batteries. Its carboxylic acid group prevents the precipitation issues seen with neutral anthraquinones like emodin, enabling higher energy densities in sustainable grid-storage applications [2].

Reference Standard for In Vitro Chondrocyte and Inflammation Assays

Because it is the active metabolite, Rhein is the mandatory choice for in vitro studies investigating IL-1β inhibition and cartilage degradation. Procuring Rhein ensures immediate bioavailability in cell cultures, avoiding the metabolic bottlenecks associated with testing its prodrug, diacerein [3].

Scaffold for Targeted Drug Conjugates and Polymers

The distinct C-2 carboxylic acid group on Rhein provides a highly reactive site for esterification and amidation. This allows chemists to synthesize rhein-peptide conjugates or graft the molecule onto polymer backbones for targeted drug delivery, a process impossible with methyl-substituted analogs like emodin[4].

References

- [1] Expedient Total Syntheses of Rhein and Diacerhein via Fries Rearrangement. J. Org. Chem. 2004.

- [2] Highly soluble and stable Rhein as an anolyte for aqueous redox flow batteries. MRS Energy & Sustainability 2025, 12 (2), 332-340.

- [3] The effect of food intake on the pk of rhein released from diacerein. Semantic Scholar, 2016.

- [4] From Nature to Nanomedicine: Enhancing the Antitumor Efficacy of Rhein, Curcumin, and Resveratrol. MDPI, 2025.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

>300

321 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

37% is excreted in urine and 53% in feces as estimated in rats.

15-60L.

Total CL is 1.5 L/h and renal CL is 0.1 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Vitamin D supplementation and COVID-19 disease: safety but unproven efficacy-reply to Dr Helga Rhein

Nicholas C Harvey, Cyrus Cooper, Zahra Raisi-EstabraghPMID: 34406642 DOI: 10.1007/s40520-021-01947-3

Abstract

Entrapment of Macrophage-Target Nanoparticles by Yeast Microparticles for Rhein Delivery in Ulcerative Colitis Treatment

Qiyan Chen, Ruifeng Luo, Xiaoqin Han, Jinming Zhang, Yao He, Shanshan Qi, Xiulan Pu, Wenbiao Nie, Lingling Dong, Haiting Xu, Fang Liu, Meisi Lin, Huiyun Zhong, Chaomei Fu, Fei GaoPMID: 34019390 DOI: 10.1021/acs.biomac.1c00425

Abstract

In this study, we developed an advanced colitis-targeted nanoparticles (NPs)-into-yeast cell wall microparticles (YPs) drug delivery system for ulcerative colitis (UC) therapy. In brief, YPs entrap hyaluronic acid (HA), and polyethylenimine (PEI) modified rhein (RH)-loaded ovalbumin NPs (HA/PEI-RH NPs) to form HA/PEI-RH NYPs. YPs can make HA/PEI-RH NPs pass through gastric environment stably and be degraded by β-glucanase to promote drug release from HA/PEI-RH NYPs in the colon. Cellular uptake evaluation confirmed that HA/PEI-RH NPs could specifically target and enhance the uptake rate via HA ligands. In biodistribution studies, HA/PEI-RH NYPs were able to efficiently accumulate in the inflammed colon in mice. In vivo experiments revealed that the HA/PEI-RH NYPs could significantly alleviate inflammation by inhibiting the TLR4/MyD88/NF-κB signaling pathway. Therefore, HA/PEI-RH NYPs have advantages of good gastric stability, β-glucanase-sensitive release ability, macrophage-targeted ability, and anti-UC effects. These advantages indicate YPs-entrapped multifunctional NPs are a promising oral drug delivery system for UC therapy.A research update on the therapeutic potential of rhein and its derivatives

Li Cheng, Qiuhe Chen, Rongbiao Pi, Jingkao ChenPMID: 33515540 DOI: 10.1016/j.ejphar.2021.173908

Abstract

Rhein is one of the anthraquinones components of Rheum. It shows excellent clinical efficacy and is widely used in the management of several disease conditions including tumors, inflammation, diabetic nephropathy, and viral infections. In this review, we summarize the recent studies on the pharmacological activities of rhein and its derivatives, as well as their association with different diseases and possible mechanisms based on our previous review. This review serves as an updated and a supplement to our previous report highlighting the use of rhein in nanotechnology. It also serves as a reference study and offers an overall picture of the use of rhein and its derivatives in nanotechnology.Deoxycholic acid-functionalised nanoparticles for oral delivery of rhein

Wenjie Yao, Zhishi Xu, Jiang Sun, Jingwen Luo, Yinghui Wei, Jiafeng ZouPMID: 33453389 DOI: 10.1016/j.ejps.2021.105713

Abstract

Rhein (RH) is a candidate for the treatment of kidney diseases. However, clinical application of RH is impeded by low aqueous solubility and oral bioavailability. Deoxycholic acid-conjugated nanoparticles (DNPs) were prepared by ionic interaction for enhancing intestinal absorption by targeting the apical sodium-dependent bile acid transporter in the small intestine. Resultant DNPs showed relatively high entrapment efficiency (90.7 ± 0.73)% and drug-loading efficiency (6.5 ± 0.29)% with a particle size of approximately 190 nm and good overall dispersibility. In vitro release of RH from DNPs exhibited sustained and pH-dependent profiles. Cellular uptake and apparent permeability coefficient (P) of the DNPs were 3.25- and 5.05-fold higher than that of RH suspensions, respectively. An in vivo pharmacokinetic study demonstrated significantly enhanced oral bioavailability of RH when encapsulated in DNPs, with 2.40- and 3.33-fold higher C

and AUC

compared to RH suspensions, respectively. DNPs are promising delivery platforms for poorly absorbed drugs by oral administration.

Novel rhein integrate transphytosomes as non-invasive local therapy for osteoarthritis to ameliorate cartilage deterioration in MIA-arthritic rats

Heba M K Ebada, Maha M A Nasra, Yosra S R Elnaggar, Rasha A Nassra, Amany A Solaiman, Ossama Y AbdallahPMID: 33780905 DOI: 10.1016/j.colsurfb.2021.111713

Abstract

Rhein (RH), a natural chondroprotective agent, suffers from poor systemic availability (20-25%) after oral administration concomitant to side effects on the gastrointestinal tract and liver. We present a new approach for non-invasive local targeted delivery of rhein to ameliorate cartilage deterioration employing cartilage-homing phospholipids nanocarriers. This is the first work to elaborate RH loaded transphytosome (RH-T-PHY) as novel nanovesicular systems for transdermal drug delivery based on an advantageous hybrid between phytosomes and transfersomes or bilosomes. Here, we developed transphytosomes through incorporating various edge activators (EAs) such as Tween 80, Span 80 and sodium deoxycholate into the lipid bilayer of RH phytosomes to affix the flexibility. RH-T-PHY with high flexibility and entrapment efficacy showed the highest significant skin permeation compared to conventional phytosomes. Additionally, RH-T-PHY have a magnificent potential in maintaining high chondroprotective activity as demonstrated by enhanced repair, regeneration of chondrocytes and GAG formation in MIA-induced osteoarthritis (OA) rat model. Besides, histological examination of vital organs revealed the formulation safety. Confocal laser microscopy images revealed the highest drug availability in the articular cartilage of RH-T-PHY treated group. Conclusively, novel RH-T-PHY can serve as a promising alternative means for delivery of chondroprotective drugs for effective non-invasive local therapy of OA.Anti-Inflammatory Efficacy of Fabricated Rhein Micelles

Xiangyu Ding, Yuan Wang, Chunmei Wen, Silu Wang, Qingqing Ruan, Zhaofeng Li, Jinzhong Xu, Zheng Xu, Jie DengPMID: 33422158 DOI: 10.1166/jbn.2020.2982

Abstract

Rhein is a potential anti-inflammatory agent, but its poor water solubility significantly restricts its clinical application. In this study, rhein micelles (RMs) with improved water solubility were fabricated on Pluronic F127 (F-127). Transmission electron microscopy showed that the as-prepared RMs displayed a mean diameter of approximately 20 nm and a spherical morphology. The encapsulation efficiency of the micelles towards drugs varied from 81.38 ± 4.35% to 24.87 ± 4.32%. The RMs exhibited a burst release during the first 6 h and a following sustained release up to 96 h with a biphasic drug release pattern as suggested by the drug release assay. Cytotoxicity assessment showed that the RMs caused no change in cell viability at drug concentrations below 40 μM after 24 and 48 h of incubation. In RAW264.7 macrophages, the RMs inhibited the lipopolysaccharide-induced activation of p65/NF-κB, which in turn suppressed the transcription of its downstream inducible nitric oxide synthase, and cytokine genes such as interleukin-1β and tumor necrosis factor-α . Simultaneously, the RMs led to reduced cytokine secretions, including cyclooxygenase-2, prostaglandin E2, nitric oxide, and interleukin-6 in a dose-dependent manner. The RMs reported herein may be a promising candidate for developing anti-inflammatory therapeutic formulations.Self-Assembled Herbal Medicine Encapsulated by an Oxidation-Sensitive Supramolecular Hydrogel for Chronic Wound Treatment

Weiyi Zhao, Xiang Zhang, Rui Zhang, Kai Zhang, Yang Li, Fu-Jian XuPMID: 33296174 DOI: 10.1021/acsami.0c19492

Abstract

Inflammation has been assumed to affect the pathology of wound healing and is associated with many nonhealing chronic wounds. Naturally derived herbal medicines with anti-inflammatory properties are of interest because of their effectiveness and affordability in clinical treatment. Herein, we report a supramolecular hydrogel comprising self-assembled natural herb rhein and an oxidative responsive cross-linked network based on ferrocene and β-cyclodextrin host-guest recognitions. Rhein can directly self-assemble into fibrils, exerting better anti-inflammation efficiency than its free drug form. The adaption of the supramolecular network can greatly improve the stability and retain the structural integrity of encapsulated self-assembled rhein. In addition, host-guest recognition confers dissolution of the hydrogel under oxidative stress, thereby delivering self-assembled rhein to the wound site and exerting better therapeutic efficiency. Evaluations in diabetic mice indicate that the resultant hydrogel promoted chronic wound healing by suppressing excess reactive oxygen species, facilitating the transition of the wound healing process, and restoring the normal wound-repair process. Therefore, the proposed hydrogel has a potential value as an herbal-based dressing for future clinical chronic wound management.Rhein Derivatives, A Promising Pivot?

Rui Pei, Yueping Jiang, Guanghua Lei, Jingjing Chen, Manhua Liu, Shao LiuPMID: 33167832 DOI: 10.2174/1389557520666201109120855

Abstract

Rhein, an anthraquinone derivative, has been employed widely, especially for the treatment of intractable diseases like diabetic nephropathy, arthritis, and cancer in a unique action mechanism. In the last decades, considerable efforts have been made in structural modification of rhein. This paper reviewed patents on pharmacological activity and therapeutic application of rhein and its derivatives from 1978 to 2018. Particularly, an analysis of patents was made, with the top 10 most valuable patents presented, and the interpretation of the legal status of patents was given. Given the properties of superior pharmacological activity, rich resources, cheap price, low toxicity, and mature extraction process, it is believed that an in-depth investigation on rhein and its derivatives is worth trying.Effects of rhein and Rheum palmatum L. extract on the pharmacokinetics and tissue distribution of aristolochic acid I and its demethylated metabolite in rats

Liping Ma, Zhuowei Shen, Haihong Hu, Hui Zhou, Lushan Yu, Huidi Jiang, Su ZengPMID: 33137430 DOI: 10.1016/j.jep.2020.113537

Abstract

Aristolochic acid nephropathy (AAN) is a kidney disease caused by the administration of plants containing aristolochic acids (AAs). Aristolochic acid I (AAI) is the main toxic component in AAs. Organic anion transporters (OATs) 1 and 3 mediate the renal uptake of AAI, which is related to AAN. In our previous study, we found that anthraquinones derived from the herbal medicine Rheum palmatum L. (RP) inhibited both OAT1 and OAT3, with rhein exhibiting the greatest potency among the components.This study aimed to investigate the effects of rhein and RP extract on the pharmacokinetics and tissue distribution of AAI and its demethylated metabolite (8-hydroxy-aristolochic acid I [AAIa]) in rats.

Rhein and RP extract were used as OAT inhibitors, and AAI was used as the toxic substrate. The pharmacokinetics and tissue distribution of AAI and AAIa in rats following the intravenous injection of AAI (10 mg/kg) in the presence and absence of rhein (100 mg/kg) or RP extract (5 g crude drug/kg) were investigated.

Co-administration with rhein increased AUC

of AAI and AAIa by 39 and 44%, respectively. However, the renal level of AAI was decreased to 50, 42, and 58% of those in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively, and the renal level of AAIa was decreased to 58, 57, and 61% of the level in rats treated with AAI alone, respectively, at these time points. In the RP extract co-administration group, AAI and AAIa plasma exposure was not significantly increased, but renal accumulation of AAI was decreased to 63, 58, and 68% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively. In addition, renal accumulation of AAIa was decreased to 74, 70, and 70% of that in rats treated with AAI alone at 5, 10, and 20 min after treatment, respectively.

This study indicated that co-administration with rhein significantly increased the plasma exposure of AAI and AAIa while decreased their renal accumulation in rats. RP extract reduced the renal accumulation of AAI and AAIa, but have no significant effect on their plasma exposure levels in rats.

Effects of Rhein on Bile Acid Homeostasis in Rats

Zhong Xian, Jingzhuo Tian, Lianmei Wang, Yushi Zhang, Jiayin Han, Nuo Deng, Suyan Liu, Yong Zhao, Chunyin Li, Yan Yi, Dunfang Wang, Jing Meng, Chen Pan, Aihua LiangPMID: 33274227 DOI: 10.1155/2020/8827955

Abstract

Rhein, the active ingredient of rhubarb, a medicinal and edible plant, is widely used in clinical practice. However, the effects of repeated intake of rhein on liver function and bile acid metabolism are rarely reported. In this work, we investigated the alterations of 14 bile acids and hepatic transporters after rats were administered with rhein for 5 weeks. There was no obvious injury to the liver and kidney, and there were no significant changes in biochemical indicators. However, 1,000 mg/kg rhein increased the liver total bile acid (TBA) levels, especially taurine-conjugated bile acids (t-CBAs), inhibited the expression of farnesoid X receptor (FXR), small heterodimer partner (SHP), and bile salt export pump (BSEP) mRNA, and upregulated the expression of (cholesterol 7-hydroxylase) CYP7A1 mRNA. Rhein close to the clinical dose (10 mg/kg and 30 mg/kg) reduced the amounts of TBAs, especially unconjugated bile acids (UCBAs), and elevated the expression of FXR and multidrug resistance-associated protein 3 (Mrp3) mRNA. These results denote that rhein is relatively safe to use at a reasonable dose and timing. 30 mg/kg rhein may promote bile acid transport and reduce bile acid accumulation by upregulating the expression of FXR mRNA and Mrp3 mRNA, potentially resulting in the decrease in serum UBCAs.